molecular formula C7H2BrClF2O2 B2743517 6-Bromo-4-chloro-2,3-difluorobenzoic acid CAS No. 2414146-36-2

6-Bromo-4-chloro-2,3-difluorobenzoic acid

Cat. No. B2743517
CAS RN: 2414146-36-2
M. Wt: 271.44
InChI Key: NIVDLHNLXHTOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-4-chloro-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H2BrClF2O2 . It is an organic compound that is used in the field of scientific research .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-2,3-difluorobenzoic acid” consists of a benzoic acid core with bromo, chloro, and difluoro substituents. The exact positions of these substituents can be inferred from the name of the compound .

Scientific Research Applications

Formation and Decomposition of Brominated Disinfection Byproducts

Research has shown that brominated disinfection byproducts (Br-DBPs), which are often more cytotoxic and genotoxic than their chlorinated analogues, can form during chlorination processes in water treatment. Studies using precursor ion scan techniques have identified various polar aromatic and unsaturated aliphatic Br-DBPs, indicating the complex nature of disinfection byproduct formation and highlighting the potential environmental and health implications of halogenated compounds in water sources (Zhai & Zhang, 2011).

Organolithium Reactions with Halobenzoic Acids

Research on the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids has been conducted to understand the lithiation process adjacent to the carboxylate, forming dianions that can undergo various reactions. This study provides insights into the chemical behavior of halobenzoic acids under different conditions, which could be relevant for synthesizing halogenated benzoic acid derivatives, including compounds like 6-Bromo-4-chloro-2,3-difluorobenzoic acid (Gohier, Castanet, & Mortier, 2003).

Dioxin Formation from High-Temperature Oxidation

The study of dioxin formation from the high-temperature oxidation of bromophenols, including the observation of various brominated and chlorinated byproducts, sheds light on the environmental impact of halogenated organic compounds when exposed to high temperatures. This research is crucial for understanding the potential risks associated with the incineration of materials containing halogenated compounds (Evans & Dellinger, 2005).

Synthesis and Biological Efficacy of Thiazolidinone Compounds

Research into the synthesis of new thiazolidinone compounds derived from Schiff bases and their biological efficacy demonstrates the potential for halogenated benzoic acids to serve as precursors in the creation of bioactive molecules. Such studies contribute to the development of pharmaceuticals and provide a foundation for further exploration of halogenated benzoic acids in drug discovery (Saleh et al., 2020).

Safety and Hazards

The safety data sheet for “4-Bromo-2,3-difluorobenzoic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-4-chloro-2,3-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVDLHNLXHTOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2,3-difluorobenzoic acid

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